molecular formula C12H19N3O2 B2446989 tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate CAS No. 1860028-24-5

tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate

Cat. No.: B2446989
CAS No.: 1860028-24-5
M. Wt: 237.303
InChI Key: LBNUWTQWUYDRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tautomerism in the Pyrazole Ring

The pyrazole moiety exhibits annular tautomerism , where the hydrogen atom shifts between N1 and N2 positions. However, substitution at the pyrazole’s C4 position (linked to pyrrolidine) locks the tautomeric form as 1H-pyrazole , eliminating equilibrium between tautomers.

Stereochemistry at the Pyrrolidine Core

The pyrrolidine ring introduces a chiral center at C2 due to four distinct substituents:

  • Pyrazole group.
  • Boc-protected nitrogen.
  • Two methylene groups.
Configuration Implications
(R) or (S) Influences binding affinity in drug targets

While the compound’s synthetic route may yield a racemic mixture, enantioselective methods (e.g., asymmetric catalysis) can isolate specific stereoisomers.

Conformational Analysis

Pyrrolidine’s envelope conformation allows adaptive binding in biological systems. The Boc group’s tert-butyl moiety imposes steric constraints, favoring equatorial positioning to minimize 1,3-diaxial interactions.

Properties

IUPAC Name

tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-4-5-10(15)9-7-13-14-8-9/h7-8,10H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNUWTQWUYDRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the tert-Butoxycarbonyl (Boc) Group

After pyrrolidine-pyrazole core formation, the Boc protecting group is introduced via:

  • Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).
  • Base-mediated deprotonation (e.g., DMAP or triethylamine).

The Boc group enhances solubility and prevents undesired side reactions during subsequent synthetic steps.

Pyrazole Substituent Engineering

Pyrazole functionalization at the 4-position is achieved through:

  • Nucleophilic aromatic substitution : Using halogenated pyrazoles and palladium catalysts.
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append diverse substituents.

Diastereoselective Synthesis and Stereochemical Control

The C2 stereocenter in the pyrrolidine ring necessitates precise stereochemical control. Methods include:

  • Chiral Lewis acid catalysis : Employing Cu(I)-bisoxazoline complexes to induce enantioselectivity.
  • Dynamic kinetic resolution : Utilizing racemic substrates with stereoselective enzymes or catalysts.

For example, reactions between 4-formylpyrazoles and N-substituted maleimides in the presence of glycine esters yield diastereomeric ratios exceeding 9:1.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) Diastereoselectivity
Cyclization α,β-Unsaturated pyrazolamide SOCl₂, CH₂Cl₂, 60°C 55–70 Moderate
Multicomponent α-Bromoketone, 2-ethynylpyridine K₂CO₃, CH₃CN, 110°C 42–82 High
Diastereoselective 4-Formylpyrazole, maleimide Microwave, 120°C 65–75 Excellent (dr >9:1)

Challenges and Optimization Strategies

  • Regioselectivity in pyrazole formation : Competing pathways during cyclization often lead to regioisomers. Microwave-assisted synthesis and slow reagent addition mitigate this issue.
  • Boc group stability : Elevated temperatures (>120°C) cause Boc deprotection. Low-temperature protocols (0–25°C) are recommended during functionalization.
  • Purification difficulties : Silica gel chromatography remains the standard, though fluorous-tag-assisted purification has shown promise for polar intermediates.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or ethers.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate with appropriate reagents. The compound's mechanism of action remains under investigation but is believed to involve interactions with various biological targets influencing pathways related to inflammation and microbial resistance.

Chemistry

In the field of organic chemistry, this compound serves as an intermediate in synthesizing various organic compounds. It is also utilized in developing new catalysts and ligands for chemical reactions.

Biology

This compound is employed in biological research to study enzyme inhibition and protein-ligand interactions. It acts as a model compound for understanding the binding mechanisms of pyrazole derivatives.

Medicine

This compound has potential applications in drug discovery and development. It is investigated for its pharmacological properties and therapeutic uses, particularly in treating inflammatory diseases and infections.

Industry

In industrial applications, this compound is used in producing specialty chemicals and advanced materials. It is also utilized in formulating agrochemicals and pharmaceuticals.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNFα and IL-6. A controlled study on human chondrocyte cell lines showed a significant reduction in IL-6 production with an IC50 value of approximately 820 nM.

Antimicrobial Activity

Studies have evaluated the antimicrobial properties of this compound against resistant strains of bacteria and fungi. Notably, its efficacy against Mycobacterium tuberculosis suggests potential for further research into its antitubercular properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring in the compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity . The pyrrolidine ring enhances the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • 1-Boc-2-(4-pyrazolyl)pyrrolidine
  • 2-Methyl-2-propanyl 2-(1H-pyrazol-4-yl)-1-pyrrolidinecarboxylate

Uniqueness: tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of pyrazole and pyrrolidine rings, which confer distinct chemical and biological properties. This compound exhibits higher stability and reactivity compared to its analogs, making it a valuable tool in various research applications .

Biological Activity

Tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C_{12}H_{20}N_{4}O_{2}
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 1860028-24-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, influencing pathways related to inflammation, cancer, and microbial resistance.

Inhibition of Enzymes

Research indicates that pyrazole derivatives can act as inhibitors for several enzymes involved in inflammatory processes. For instance, compounds in the pyrazole class have shown inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .

Anti-inflammatory Properties

Studies have demonstrated that this compound exhibits anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in various cell lines, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar pyrazole derivatives against resistant strains of bacteria and fungi, indicating a promising avenue for further research into its use as an antimicrobial agent .

Study on Anti-inflammatory Effects

In a controlled study, this compound was tested on human chondrocyte cell lines. The results indicated a significant reduction in IL-1β induced IL-6 production with an IC50 value of approximately 820 nM, showcasing its potential as an anti-inflammatory therapeutic agent .

Antimicrobial Efficacy

Another study assessed the compound's effectiveness against Mycobacterium tuberculosis strains. The results indicated that derivatives with similar structural motifs exhibited substantial inhibitory effects on bacterial growth, suggesting that this compound could be further explored for its antitubercular properties .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 ValueReference
Anti-inflammatoryIL-6 production820 nM
AntimicrobialMycobacterium spp.Varies (nM range)
Enzyme InhibitionCOX/LOXVaries

Q & A

Basic Research Questions

What are the common synthetic routes for tert-butyl 2-(1H-pyrazol-4-yl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Pyrazole derivatives are introduced to the pyrrolidine ring via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) .
  • Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is used to protect amines, with deprotection under acidic conditions (e.g., HCl in dioxane) .
  • Solvent optimization : Reactions are often conducted in dichloromethane, acetonitrile, or THF under nitrogen atmosphere to prevent oxidation .
    Key purification methods : Column chromatography (silica gel, ethanol/chloroform mixtures) and recrystallization .

What safety precautions are recommended for handling this compound?

  • Personal protective equipment (PPE) : Respiratory protection, nitrile gloves, and safety goggles are mandatory due to potential irritancy .
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Emergency measures : Ensure access to eyewash stations and washing facilities .
  • Storage : Store in airtight containers at -20°C to prevent degradation .

How is the compound characterized post-synthesis?

Standard analytical techniques include:

Method Purpose Example Data
¹H/¹³C NMR Confirm molecular structureδ 1.45 (s, 9H, Boc), δ 7.65 (s, 2H, pyrazole)
HRMS Verify molecular weight and purity[M+H]+ calc. 279.147, found 279.148
IR Spectroscopy Identify functional groups1680 cm⁻¹ (C=O stretch, Boc)
Optical Rotation Assess chirality[α]²⁵D = −55.0 (c 0.20, CHCl₃)

Advanced Research Questions

How can reaction yields be optimized for its synthesis?

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
  • Temperature control : Elevated temperatures (e.g., 90°C) enhance reaction rates but require inert atmospheres to prevent side reactions .
  • pH adjustment : Basic conditions (e.g., NaHCO₃) minimize unwanted hydrolysis of the Boc group .
    Case study : A 60% yield was achieved using ethanol/chloroform (1:10) for column chromatography .

How do structural modifications influence its biological activity?

  • Pyrazole substitution : Electron-withdrawing groups (e.g., -CF₃) enhance binding to kinase targets .
  • Pyrrolidine conformation : The (2S,4R) stereochemistry improves solubility and bioavailability .
  • Boc group removal : Free amines enable covalent interactions with enzymes (e.g., proteases) .
    Example : A derivative with a trifluoromethylpyrimidine moiety showed enhanced inhibition of G protein-coupled receptor kinases .

How to resolve contradictions in reported crystallographic data?

  • Software validation : Use SHELX programs for structure refinement, ensuring R-factors < 5% .
  • Data cross-checking : Compare experimental XRD results with computational models (e.g., DFT-optimized geometries) .
  • Thermal analysis : Differential scanning calorimetry (DSC) can identify polymorphic variations affecting crystallinity .

What advanced strategies are used to study its reactivity?

Reaction Type Conditions Application
Oxidation Dess–Martin periodinane, 0°CConvert hydroxymethyl to formyl groups
Cross-coupling Pd catalysts, Cs₂CO₃, dioxane, 90°CIntroduce aryl/alkynyl substituents
Enzymatic assays Incubation with cytochrome P450Study metabolic stability

How does the compound interact with biological targets?

  • Kinase inhibition : The pyrazole moiety binds ATP pockets in kinases, validated via fluorescence polarization assays .
  • Enzyme modulation : Deprotected amines form hydrogen bonds with catalytic residues (e.g., in proteases) .
  • Cellular uptake : LogP values (~2.5) predict moderate membrane permeability, confirmed by Caco-2 assays .

Methodological Guidance

  • Contradiction resolution : Replicate conflicting experiments under standardized conditions (e.g., pH 7.4 buffer for bioassays) .
  • Data validation : Use orthogonal techniques (e.g., LC-MS + NMR) to confirm purity and structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.